molecular formula C11H8N2O3S B3059753 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239779-75-9

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3059753
CAS No.: 1239779-75-9
M. Wt: 248.26
InChI Key: GJRQUUWAIWAZMZ-UHFFFAOYSA-N
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Description

3-(2-Furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the 3-position with a 2-furylmethyl group. For instance, describes the synthesis of quinazoline and thieno[3,2-d]pyrimidine derivatives through selective substitutions, which could be adapted to introduce the furylmethyl moiety.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRQUUWAIWAZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189654
Record name 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239779-75-9
Record name 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239779-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The pyrimidine ring’s N1 and N3 positions are susceptible to alkylation or acylation under basic conditions. These reactions modulate electronic properties and pharmacological activity.

Reaction Type Reagents/Conditions Product Yield Source
N-AlkylationMethyl iodide, K₂CO₃, DMF, 80°C3-(2-Furylmethyl)-1-methylthieno[3,2-d]pyrimidine-2,4-dione72%
N-AcylationAcetyl chloride, pyridine, RT3-(2-Furylmethyl)-1-acetylthieno[3,2-d]pyrimidine-2,4-dione65%
  • Mechanistic Insight : Alkylation proceeds via deprotonation of the pyrimidine nitrogen, followed by nucleophilic attack on the alkyl halide .

  • Functional Group Tolerance : Reactions accommodate electron-withdrawing groups on the furan ring but require inert atmospheres to avoid oxidation .

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups at the C5 or C7 positions.

Reaction Type Catalyst/Base Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 100°C5-Bromo-3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4-dione + Phenylboronic acid5-Phenyl derivative85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF7-Iodo-3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4-dione + Phenylacetylene7-Alkynyl derivative78%
  • Key Observation : Electron-deficient boronic acids enhance coupling efficiency due to the electron-rich thiophene system .

  • Side Reactions : Competing homocoupling is minimized using degassed solvents .

Cyclization and Ring Expansion

The furylmethyl side chain participates in intramolecular cyclization to form polycyclic systems.

Reagents Conditions Product Application Source
PPh₃, CBr₄CH₂Cl₂, 0°C → RTFuran-fused tricyclic derivativeAnticancer lead optimization
H₂SO₄ (conc.)120°C, 6 hThieno[3,2-d]pyrimido[4,5-b]furan-2,4-dioneAntibacterial agent
  • Mechanism : Acid-mediated dehydration forms a new C–O bond between the furan oxygen and the pyrimidine ring.

  • Limitation : Harsh conditions may degrade the thiophene ring.

Functional Group Transformations

The dione moiety undergoes reduction or oxidation to modify solubility and bioactivity.

Reaction Reagents Product Yield Source
Ketone ReductionNaBH₄, MeOH, 0°C2,4-Dihydroxy derivative90%
OxidationKMnO₄, H₂O, 70°C2,4-Diketone (aromatized)68%
  • Selectivity : NaBH₄ selectively reduces the C2 carbonyl without affecting the furan ring .

  • Side Products : Overoxidation to sulfone derivatives occurs with prolonged KMnO₄ exposure.

Halogenation and Subsequent Functionalization

Electrophilic halogenation at the thiophene ring enables further derivatization.

Halogen Reagents Position Next Reaction Yield Source
BromineBr₂, FeCl₃, CHCl₃C5Suzuki coupling (see Section 2)82%
ChlorineSO₂Cl₂, AlCl₃, RTC7Nucleophilic substitution75%
  • Regioselectivity : FeCl₃ directs bromination to the C5 position due to σ-complex stabilization .

Stability and Degradation Pathways

The compound undergoes hydrolysis under acidic or basic conditions:

Condition Degradation Product Half-Life Source
1M HCl, 60°CThiophene-2-carboxylic acid + Furan2 h
1M NaOH, RTPyrimidine sulfonic acid derivative8 h
  • Implication : Stability in biological matrices (e.g., pH 7.4 buffer) is critical for pharmacokinetic studies .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Research indicates that compounds within this class exhibit significant activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

  • Case Study : A study conducted by Bakhite et al. (2004) demonstrated that derivatives of thieno[3,2-d]pyrimidine possess broad-spectrum antimicrobial activity. The introduction of different substituents at the 3-position of the pyrimidine ring influences the potency against specific microbial strains .

Inhibition of Phosphodiesterase

Thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit phosphodiesterase (PDE), an enzyme implicated in various diseases, including asthma and erectile dysfunction. The inhibition of PDE can lead to increased levels of cyclic nucleotides, which are critical for numerous physiological processes.

  • Research Findings : Chakraborti et al. (2003) reported that certain thieno[3,2-d]pyrimidine derivatives effectively inhibit PDE activity, suggesting their potential as therapeutic agents for treating conditions associated with dysregulated cyclic nucleotide levels .

Antiproliferative Effects

The antiproliferative effects of thieno[3,2-d]pyrimidines have garnered attention in cancer research. These compounds may interfere with cell cycle progression or induce apoptosis in cancer cells.

  • Case Study : Temburnikar et al. (2014) explored the antiproliferative activity of various thieno[3,2-d]pyrimidine derivatives against different cancer cell lines. Their findings indicated that specific modifications to the chemical structure could enhance cytotoxicity .

Neurotropic Activities

Some studies have suggested that thieno[3,2-d]pyrimidines may exhibit neurotropic properties, making them candidates for neurological disorder treatments.

  • Research Insights : Oganisyan et al. (2003) investigated the neurotropic effects of thieno[3,2-d]pyrimidines and found promising results that warrant further exploration into their mechanisms and therapeutic potential .

Synthetic Applications

In addition to their biological applications, 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

  • Synthesis Pathways : The compound can be utilized to synthesize novel derivatives through reactions such as nucleophilic substitutions or cyclization processes. This versatility makes it an important building block in medicinal chemistry .

Structure-Activity Relationship Studies

The structural characteristics of this compound allow researchers to conduct structure-activity relationship (SAR) studies effectively. By modifying functional groups or substituents on the core structure, scientists can assess how these changes affect biological activity.

  • Comparative Analysis : Studies comparing this compound with other thieno[3,2-d]pyrimidines have provided insights into optimizing pharmacological profiles for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in 3-(2,4-difluorophenyl)): Enhance binding to enzymes like PPO via π–π interactions and hydrogen bonding .
  • Bulkier Substituents (e.g., 3,5-dimethylphenyl): May reduce solubility but improve target specificity .
  • Heteroaromatic Substituents (e.g., imidazo[1,2-a]pyridin-2-yl): Significantly boost antimicrobial efficacy, as seen in , where the MIC against P. aeruginosa was lower than streptomycin .

Biological Activity

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H8N2O3S
  • Molecular Weight : 248.26 g/mol
  • CAS Number : 930982-16-7

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the furylmethyl group enhances its chemical reactivity and potential biological interactions.

Antitumor Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. In a study involving various experimental tumor models in mice and rats, compounds similar to 3-(2-furylmethyl)thieno[3,2-d]pyrimidine were found to show considerable antitumor efficacy. Notably:

  • Mechanism : The antitumor activity is attributed to the inhibition of critical cellular pathways involved in tumor growth and proliferation.
  • Case Study : A specific derivative demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been reported to possess antimicrobial properties:

  • Spectrum : Effective against a range of bacterial strains and fungi.
  • Research Findings : A study highlighted that compounds within this class inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

Neurotropic Effects

Emerging evidence suggests that thieno[3,2-d]pyrimidines may have neurotropic effects:

  • Mechanism : Potential modulation of neurotransmitter systems has been proposed.
  • Findings : Certain derivatives showed promise in preclinical models for treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno[3,2-d]pyrimidine scaffold.
  • Introduction of the furylmethyl group via alkylation reactions.
  • Purification through crystallization or chromatography.

Table 1: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

Activity TypeIC50 (μM)Reference
Antitumor0.5 - 5.0
Antimicrobial0.1 - 10
NeurotropicTBD

Q & A

Q. How are selective inhibitors designed against off-target effects?

  • Answer :
  • Structure-guided optimization : Replace bulky substituents (e.g., trifluoromethyl) with smaller groups (e.g., methyl) to reduce off-target kinase binding .
  • Selectivity profiling : Screen against related enzymes (e.g., PI3K isoforms) using competitive inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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